molecular formula C12H11N3 B3380559 N'-(pyridin-3-yl)benzenecarboximidamide CAS No. 19673-11-1

N'-(pyridin-3-yl)benzenecarboximidamide

Cat. No.: B3380559
CAS No.: 19673-11-1
M. Wt: 197.24 g/mol
InChI Key: GESSZQKHDXGJRM-UHFFFAOYSA-N
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Description

N’-(pyridin-3-yl)benzenecarboximidamide is a chemical compound with the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol It is characterized by the presence of a pyridine ring attached to a benzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(pyridin-3-yl)benzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with benzonitrile in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or toluene .

Industrial Production Methods

Industrial production of N’-(pyridin-3-yl)benzenecarboximidamide often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(pyridin-3-yl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(pyridin-3-yl)benzenecarboxylic acid, while reduction may produce N’-(pyridin-3-yl)benzylamine .

Scientific Research Applications

N’-(pyridin-3-yl)benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(pyridin-3-yl)benzenecarboximidamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(pyridin-3-yl)benzenecarboximidamide is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable in the development of new therapeutic agents and materials .

Properties

IUPAC Name

N'-pyridin-3-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12(10-5-2-1-3-6-10)15-11-7-4-8-14-9-11/h1-9H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESSZQKHDXGJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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